molecular formula C8H8N4O B2983085 4-methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200924-62-3

4-methyl-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2983085
CAS RN: 2200924-62-3
M. Wt: 176.179
InChI Key: MQNPJLLEVBSDAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the sequence of reactions .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Therapeutic Agent for Leukemia

This compound is structurally similar to Imatinib , which is one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , a type of enzyme that can transfer a phosphate group from ATP to a protein in a cell. By inhibiting this activity, it can prevent the over-proliferation of cancer cells.

Inhibitor of Receptor Tyrosine Kinase

The compound could potentially act as an inhibitor of receptor tyrosine kinase . This is a high-affinity cell surface receptor for many polypeptide growth factors, cytokines, and hormones. By inhibiting these receptors, it could potentially control the growth and differentiation of cells.

Anticancer Activity Against Lung Cancer

The compound has shown promising results in anticancer activity against lung cancer . In a study, it was found that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) . Furthermore, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .

Antibacterial and Antifungal Activity

The compound has demonstrated antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . The antibacterial and antifungal properties of the derivatives were higher than some drugs .

Antioxidant Activity

The compound has shown antioxidant property . The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .

Pharmacokinetic Profiles

The compound has been evaluated for its pharmacokinetic profiles . Pharmacokinetics is the study of how an organism affects a drug, including the absorption, distribution, metabolism, and excretion of the drug.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting further studies that can be done with the compound. It could include potential applications, modifications to improve its properties, or further investigations into its mechanism of action .

properties

IUPAC Name

4-methyl-3-pyridin-3-yl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-7(10-11-8(12)13)6-3-2-4-9-5-6/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNPJLLEVBSDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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